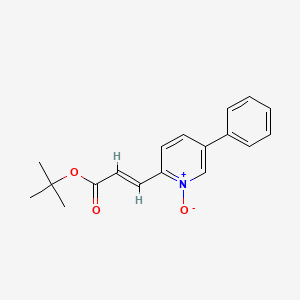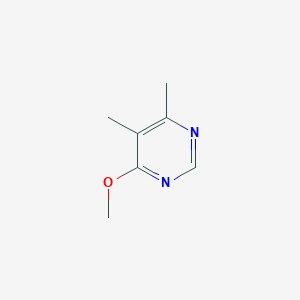
4-Methoxy-5,6-dimethylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-5,6-dimethylpyrimidine is a pyrimidine derivative characterized by the presence of methoxy and dimethyl groups attached to the pyrimidine ring. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are fundamental components of nucleic acids. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-5,6-dimethylpyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyanoacetate with urea, followed by cyclization and methylation steps . The reaction conditions often involve the use of solvents like methanol and catalysts such as dry hydrogen chloride gas.
Industrial Production Methods: Industrial production methods aim to optimize the yield and purity of this compound while minimizing environmental impact. Techniques such as green chemistry approaches are employed to reduce waste and improve efficiency. For instance, the use of non-toxic solvents and recyclable catalysts is preferred in large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 4-Methoxy-5,6-dimethylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The methoxy and dimethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidines .
Aplicaciones Científicas De Investigación
4-Methoxy-5,6-dimethylpyrimidine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in the study of nucleic acid analogs and their interactions with biological molecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug design.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-Methoxy-5,6-dimethylpyrimidine involves its interaction with specific molecular targets. The compound can bind to nucleic acids and proteins, influencing their structure and function. Molecular docking studies have shown that it can interact with DNA and proteins through groove binding modes, affecting their biological activity .
Comparación Con Compuestos Similares
4,6-Dihydroxy-2-methylpyrimidine: Known for its biological activity and use in synthesizing anticancer agents.
2-Amino-4,6-dimethylpyrimidine: Used in the synthesis of various pharmaceuticals and agrochemicals.
2-Chloro-4,6-dimethylpyrimidine: A precursor for synthesizing curcumin analogs and other bioactive compounds.
Uniqueness: 4-Methoxy-5,6-dimethylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H10N2O |
|---|---|
Peso molecular |
138.17 g/mol |
Nombre IUPAC |
4-methoxy-5,6-dimethylpyrimidine |
InChI |
InChI=1S/C7H10N2O/c1-5-6(2)8-4-9-7(5)10-3/h4H,1-3H3 |
Clave InChI |
KUWABBHSSROSGS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=CN=C1OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


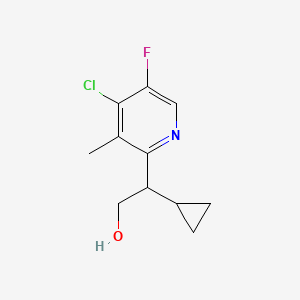
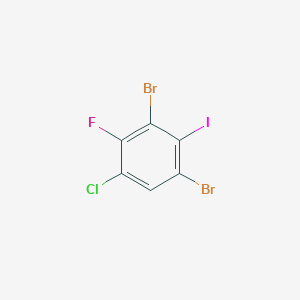
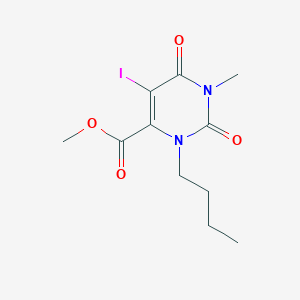
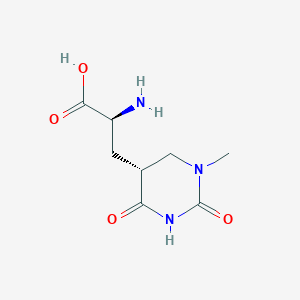

![[(2R,3R,4S,5R,6S)-2,3,4,5-tetraacetyloxy-6-(6-chloropurin-9-yl)-6-ethylsulfanylhexyl] acetate](/img/structure/B13097756.png)

![Tert-butyl 1-(2-ethoxy-2-oxoethyl)-3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate](/img/structure/B13097766.png)





